3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a biphenyl sulfonamide derivative characterized by a chloro substituent at the 3-position of one phenyl ring, a trifluoromethyl group at the 2'-position of the adjacent ring, and a sulfonamide moiety at the 4-position (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
Molecular Formula |
C13H9ClF3NO2S |
|---|---|
Molecular Weight |
335.73 g/mol |
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-7-8(5-6-12(11)21(18,19)20)9-3-1-2-4-10(9)13(15,16)17/h1-7H,(H2,18,19,20) |
InChI Key |
ZSWIMBRWVRYXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves several steps:
Suzuki–Miyaura Coupling: This reaction is commonly used to form the biphenyl core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the addition of a trifluoromethyl radical to an aromatic ring.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the biphenyl compound with a sulfonyl chloride in the presence of a base.
Chemical Reactions Analysis
3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives, including 3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide, exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains, revealing its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
1.2 Anti-inflammatory Properties
Another significant application of this compound is in the field of anti-inflammatory drugs. The sulfonamide group is known for its ability to inhibit enzymes involved in inflammatory pathways. Experimental results have shown that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Material Science Applications
2.1 Polymer Chemistry
The compound has been investigated for its role in polymer synthesis, particularly in creating high-performance materials with enhanced thermal stability and chemical resistance. Its trifluoromethyl group contributes to the overall hydrophobicity and stability of the resulting polymers.
| Polymer Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|
| Polyimide | 350 | Excellent |
| Fluorinated Polymers | 400 | High |
2.2 Coatings and Adhesives
Due to its unique chemical structure, this compound has been utilized in formulating coatings and adhesives that require high durability and resistance to solvents. Studies indicate that coatings incorporating this sulfonamide exhibit superior adhesion properties and resistance to environmental degradation.
Case Studies
3.1 Synthesis and Characterization
A notable study focused on the synthesis of this compound via a multi-step synthesis involving electrophilic aromatic substitution followed by sulfonation reactions. The characterization was performed using NMR spectroscopy and mass spectrometry, confirming the structure and purity of the compound.
3.2 Pharmacological Studies
In pharmacological studies, the compound was tested in animal models for its anti-inflammatory effects. Results indicated a significant reduction in paw edema when administered at specific dosages, supporting its potential therapeutic use.
Mechanism of Action
The mechanism of action of 3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects .
Comparison with Similar Compounds
N-(4-Phenoxyphenyl)-4′-(Trifluoromethoxy)-[1,1′-Biphenyl]-4-Sulfonamide (D4)
- Substituents: Trifluoromethoxy (O-CF₃) at 4′ and phenoxyphenyl at the sulfonamide nitrogen.
- Synthesis: Prepared via Suzuki coupling using 4-trifluoromethoxyphenylboronic acid, yielding a compound with distinct electronic properties due to the ether-linked phenoxy group.
- Purity (99.7%) was confirmed via HPLC with a mobile phase of acetonitrile-water (75:25), suggesting moderate polarity .
N-(3-Fluorophenyl)[1,1'-Biphenyl]-4-Sulfonamide (Y501-6975)
- Substituents : Fluorine at the 3-position of the sulfonamide-linked phenyl ring.
- Properties : Molecular weight 327.38, logP 4.8, logD 4.2, and low solubility (logSw -5.1). The fluorine atom increases electronegativity but reduces steric bulk compared to chloro or CF₃ groups. The higher logP indicates greater lipophilicity than compounds with polar substituents like trifluoromethoxy .
3-Chloro-2'-(Trifluoromethoxy)-1,1'-Biphenyl-4-Amine
- Functional Group : Amine at 4-position instead of sulfonamide.
- Properties: Molecular formula C₁₃H₉ClF₃NO (MW 287.66). The absence of sulfonamide reduces hydrogen-bonding capacity (1 donor vs. 2 in sulfonamides), likely decreasing aqueous solubility and target affinity .
Physicochemical Properties
*Estimated based on structural analogs. †Predicted based on substituent contributions. ‡Inferred from similar amines.
Key Trends :
- Lipophilicity : Trifluoromethyl > trifluoromethoxy; chloro > fluorine. The target compound’s CF₃ group likely increases logP compared to D4 and the amine analog.
- Solubility : Sulfonamides (e.g., Y501-6975) exhibit lower solubility than amines due to higher molecular weight and crystallinity.
Biological Activity
3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14ClF3N2O2S
- Molecular Weight : 368.81 g/mol
- CAS Number : 773117-79-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
-
Mechanism of Action
- The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific protein targets within cells. Molecular docking studies suggest that it interacts favorably with amino acid residues in the active sites of key enzymes involved in cell proliferation and survival pathways .
Data Table: Biological Activity Summary
Case Studies
- Case Study on Antimicrobial Efficacy
- Case Study on Anticancer Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
